molecular formula C9H5Cl2FO3 B12850803 Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate

Cat. No.: B12850803
M. Wt: 251.03 g/mol
InChI Key: ZWTAIVQLGQAACS-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with methyl oxalyl chloride in the presence of a base such as sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions with the aid of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The dichloro and fluorophenyl groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate is unique due to its specific combination of dichloro and fluorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C9H5Cl2FO3

Molecular Weight

251.03 g/mol

IUPAC Name

methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate

InChI

InChI=1S/C9H5Cl2FO3/c1-15-9(14)8(13)4-2-7(12)6(11)3-5(4)10/h2-3H,1H3

InChI Key

ZWTAIVQLGQAACS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

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